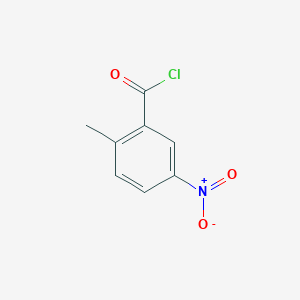

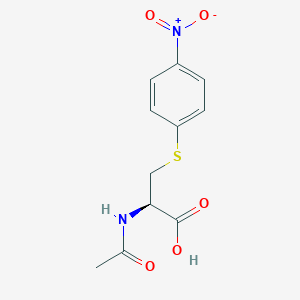

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

説明

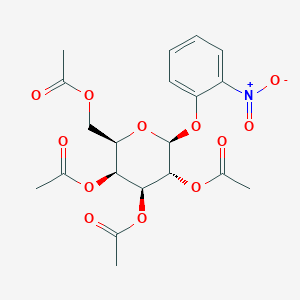

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a derivative of the amino acid L-cysteine, which has been studied for various scientific purposes. The molecule is of interest due to its potential applications in biochemical research, including enzyme studies and chemical synthesis processes.

Synthesis Analysis

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves specific acetylation and nitration reactions. Park, Agnello, and Mathew (1966) described a process where acetyl phosphate or p-nitrophenyl acetate acetylates a cysteine residue, indicating a method that might be adapted for the synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Park, J. H., Agnello, C., & Mathew, E., 1966).

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-(4-nitrophenyl)-L-cysteine has been explored through various spectroscopic techniques. Lee and Suh (1980) conducted a detailed analysis of N-acetyl-L-cysteine, which shares structural similarities with N-Acetyl-S-(4-nitrophenyl)-L-cysteine, providing insights into the molecule's conformation and bonding (Lee, Y. J., & Suh, I., 1980).

Chemical Reactions and Properties

The chemical behavior of N-Acetyl-S-(4-nitrophenyl)-L-cysteine includes its reactivity and interaction with other chemical entities. Phocas, Yovanidis, Photaki, and Zervas (1967) described the N → S transfer of the o-nitrophenylsulphenyl-group in cysteine peptides, which might be relevant for understanding the chemical reactions involving N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Phocas, I., Yovanidis, C., Photaki, I., & Zervas, L., 1967).

Physical Properties Analysis

The physical properties of N-Acetyl-S-(4-nitrophenyl)-L-cysteine, such as solubility, melting point, and stability, are essential for its handling and application in research. However, specific studies focusing solely on these properties of N-Acetyl-S-(4-nitrophenyl)-L-cysteine were not identified in the current search.

Chemical Properties Analysis

N-Acetyl-S-(4-nitrophenyl)-L-cysteine's chemical properties, including its reactivity towards other compounds and stability under various conditions, are crucial for its utilization in chemical synthesis and research. Thalluri, Manne, Dev, and Mandal (2014) discussed a Lossen rearrangement mediated by a related compound, which could offer insights into the reactivity and potential chemical transformations of N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Thalluri, K., Manne, S., Dev, D., & Mandal, B., 2014).

科学的研究の応用

Lifespan Extension and Stress Resistance : N-acetyl-L-cysteine supplementation has been shown to extend the lifespan and increase resistance to environmental stressors in Caenorhabditis elegans, likely due to enhanced stress-responsive gene expression (Oh, Park, & Park, 2015).

Proinflammatory Cytokine Expression : Long-term low-dose N-acetyl-L-cysteine treatment enhances proinflammatory cytokine expression in LPS-stimulated macrophages by increasing kinase phosphorylation (Ohnishi et al., 2014).

Clinical Applications : N-acetylcysteine supplementation has numerous clinical applications, including the prevention of chronic obstructive pulmonary disease exacerbation, prevention of kidney damage during imaging procedures, treatment of the influenza virus, and infertility treatment (Millea, 2009).

Respiratory Illnesses and Oxidative Stress : N-acetylcysteine is a promising treatment for respiratory illnesses, conditions involving oxidative stress, acetaminophen-induced hepatotoxicity, and acute heavy metal poisoning (Kelly, 1998).

Stability of Derivatives : N-acetyl-l-cysteine derivatives of isoindoles derived from amino acids are highly stable and require less strict reaction control compared to mercaptoethanol (Alvarez-coque et al., 1989).

Peptide Formation : Boc-Cys(Npys), a derivative, is stable and versatile, facilitating the formation of unsymmetrical disulfide bonds in a wide pH range in aqueous buffers (Bernatowicz, Matsueda, & Matsueda, 2009).

Quality Control in Pharmaceuticals : N-acetyl-L-cysteine determination is crucial for quality control in compound amino acid injections (Wen, 2003).

Cancer Prevention : N-acetyl-l-cysteine shows potential as a preventive and therapeutic agent due to its antigenotoxic and cancer-preventive mechanisms (Flora et al., 2004).

Pharmaceutical Formulation Analysis : A flow injection spectrophotometric system effectively determines N-acetyl-L-cysteine in pharmaceutical formulations (Fornazari et al., 2005).

Multifaceted Activity in COPD : The protective effect of N-acetyl-l-cysteine against acute exacerbations of COPD is influenced by its mucolytic activity, antioxidant effects, and modulation of human bronchial tone (Calzetta et al., 2018).

Safety And Hazards

特性

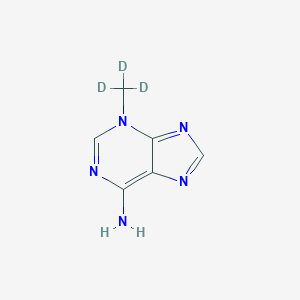

IUPAC Name |

(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBKSYPZBSVLLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238408 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(4-nitrophenyl)-L-cysteine | |

CAS RN |

91088-55-0 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091088550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。